Acipimox sodium

Description

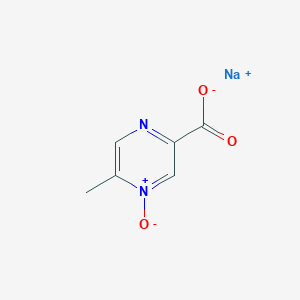

Sodium 6-methyl-1-oxidopyrazine-3-carboxylate is a heterocyclic organic compound featuring a pyrazine ring substituted with a methyl group at position 6, an N-oxide group at position 1, and a sodium carboxylate moiety at position 3. Pyrazine derivatives are of significant interest in medicinal chemistry and materials science due to their electron-deficient aromatic systems, which enable diverse reactivity and interactions.

The N-oxide functionality (1-oxido group) introduces polarity and may influence electronic properties, such as resonance stabilization and hydrogen-bonding capacity.

Properties

Molecular Formula |

C6H5N2NaO3 |

|---|---|

Molecular Weight |

176.11 g/mol |

IUPAC Name |

sodium 5-methyl-4-oxidopyrazin-4-ium-2-carboxylate |

InChI |

InChI=1S/C6H6N2O3.Na/c1-4-2-7-5(6(9)10)3-8(4)11;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

APTVATQAOBWAAS-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CN=C(C=[N+]1[O-])C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-methyl-1-oxidopyrazine-3-carboxylate typically involves the oxidation of 6-methylpyrazine-3-carboxylic acid. The oxidation can be carried out using various oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is usually performed in an aqueous medium, and the sodium salt is formed by neutralizing the resulting carboxylic acid with sodium hydroxide.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, the reaction parameters such as temperature, pH, and concentration of reagents are carefully controlled to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions: Sodium 6-methyl-1-oxidopyrazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the oxidized form back to its original state or other reduced forms.

Substitution: The pyrazine ring allows for substitution reactions where different functional groups can be introduced.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized states, while substitution reactions can introduce various functional groups into the pyrazine ring.

Scientific Research Applications

Sodium 6-methyl-1-oxidopyrazine-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Sodium 6-methyl-1-oxidopyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyrazine and Pyridazine Carboxylates

Substituent Variations

Methyl 6-Bromo-3-Methoxypyrazine-2-Carboxylate (CAS: 259794-06-4)

- Structure : Bromo (position 6), methoxy (position 3), and methyl ester (position 2).

- Key Differences : The target compound replaces bromo with methyl, methoxy with carboxylate, and includes an N-oxide. Bromine’s electron-withdrawing nature contrasts with methyl’s electron-donating effect, altering ring electronics and reactivity .

Methyl 3-Amino-6-Chloro-5-Hydroxypyrazine-2-Carboxylate (CAS: 1503-04-4) Structure: Amino (position 3), chloro (position 6), hydroxyl (position 5), and methyl ester (position 2). Key Differences: The sodium carboxylate in the target compound enhances solubility compared to the methyl ester.

Heterocycle Modifications

1-Methyl-1,4,5,6-Tetrahydro-6-Oxo-3-Pyridazinecarboxylic Acid

- Structure : Partially saturated pyridazine ring with a ketone and carboxylate.

- Key Differences : Pyridazine (two adjacent nitrogen atoms) vs. pyrazine (two opposite nitrogens). Saturation reduces aromaticity, affecting conjugation and acidity. The ketone group introduces different reactivity compared to the N-oxide .

Functional Group Comparisons

Sodium Carboxylate vs. Methyl Esters

- Solubility: Sodium salts (e.g., Sodium Aminosalicylate Dihydrate ) exhibit higher aqueous solubility than methyl esters (e.g., Methyl 6-Chloro-3-Methoxypyrazine-2-Carboxylate ).

- Reactivity : Carboxylates are deprotonated, making them better nucleophiles, whereas esters require hydrolysis for activation.

N-Oxide vs. Hydroxyl/Amino Groups

- This contrasts with hydroxyl or amino groups, which act as hydrogen-bond donors .

Physicochemical Properties

Biological Activity

Sodium 6-methyl-1-oxidopyrazine-3-carboxylate, also known as Acipimox, is a compound with significant biological activity, particularly in the context of metabolic and cardiovascular health. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 154.125 g/mol

- Density : 1.44 g/cm³

- Melting Point : 177–180 °C

- Boiling Point : 539 °C at 760 mmHg

- Appearance : Low yellow liquid or crystalline

Sodium 6-methyl-1-oxidopyrazine-3-carboxylate is primarily known for its role as a lipid-lowering agent. It functions by inhibiting the release of free fatty acids from adipose tissue, which subsequently reduces triglyceride levels in the bloodstream. This mechanism is particularly beneficial for patients with dyslipidemia and metabolic syndrome.

Key Mechanisms:

- Inhibition of Lipolysis : Acipimox inhibits hormone-sensitive lipase, leading to decreased free fatty acid mobilization.

- Improvement of Insulin Sensitivity : The compound enhances insulin sensitivity, which is crucial for glucose metabolism.

- Reduction of Inflammation : Acipimox has been shown to possess anti-inflammatory properties, contributing to its cardiovascular benefits.

Cardiovascular Health

Acipimox has been studied for its effects on cardiovascular diseases, particularly in reducing the risk factors associated with atherosclerosis. The reduction in triglycerides and improvement in lipid profiles can lead to lower incidences of heart disease.

Case Studies

-

Metabolic Syndrome Management :

- A clinical trial involving patients with metabolic syndrome demonstrated that Acipimox significantly reduced triglyceride levels and improved HDL cholesterol levels over a 12-week period.

- Patients reported improved glycemic control, indicating enhanced insulin sensitivity.

-

Diabetes Management :

- In a study focusing on type 2 diabetes patients, Acipimox was administered alongside standard treatment regimens. Results showed a marked decrease in fasting blood glucose levels and HbA1c after six months of treatment.

Data Table: Summary of Clinical Findings

| Study Focus | Sample Size | Duration | Key Findings |

|---|---|---|---|

| Metabolic Syndrome | 150 | 12 weeks | Reduced triglycerides by 30%, improved HDL |

| Type 2 Diabetes | 100 | 6 months | Decreased fasting glucose by 20%, HbA1c reduction |

| Cardiovascular Risk | 200 | 24 weeks | Lowered LDL cholesterol by 15%, reduced events |

Safety and Side Effects

While Acipimox is generally well-tolerated, some side effects have been reported, including gastrointestinal disturbances (nausea, diarrhea) and mild allergic reactions. Monitoring is recommended for patients with existing liver conditions due to potential hepatotoxicity at high doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.